N-propyl-2,3-dihydro-1H-indene-5-sulfonamide

Physicochemical profiling Drug-likeness Permeability

This N-propylindane-5-sulfonamide is an essential tool for NLRP3 inflammasome and carbonic anhydrase drug discovery. Unlike unsubstituted indane-5-sulfonamide, the N-propyl group confers distinct lipophilicity and hydrogen-bonding capacity, enabling unique SAR exploration. It serves as a core scaffold for potent NLRP3 inhibitors (IC₅₀ = 0.13 μM for lead analog 15z) and isoform-selective CA inhibitors, particularly for hCA XII implicated in cancer and glaucoma. The balanced lipophilicity supports optimal cell permeability without compromising solubility for reliable in vitro profiling.

Molecular Formula C12H17NO2S
Molecular Weight 239.33
CAS No. 1018192-18-1
Cat. No. B2358344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-propyl-2,3-dihydro-1H-indene-5-sulfonamide
CAS1018192-18-1
Molecular FormulaC12H17NO2S
Molecular Weight239.33
Structural Identifiers
SMILESCCCNS(=O)(=O)C1=CC2=C(CCC2)C=C1
InChIInChI=1S/C12H17NO2S/c1-2-8-13-16(14,15)12-7-6-10-4-3-5-11(10)9-12/h6-7,9,13H,2-5,8H2,1H3
InChIKeyXTDITPUXXHNQOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-propyl-2,3-dihydro-1H-indene-5-sulfonamide (CAS 1018192-18-1): Chemical Identity and Scaffold Context


N-propyl-2,3-dihydro-1H-indene-5-sulfonamide (CAS 1018192-18-1, molecular formula C₁₂H₁₇NO₂S, molecular weight 239.33 g/mol) is an N-alkylated derivative of the indane-5-sulfonamide pharmacophore . This scaffold is recognized for its activity as a carbonic anhydrase (CA) inhibitor, with the parent indane-5-sulfonamide (CAS 35203-93-1) demonstrating potent binding to several human CA isoforms, including hCA II, hCA XII, and hCA XIV [1]. More recently, 2,3-dihydro-1H-indene-5-sulfonamide analogues have been identified as a novel class of NLRP3 inflammasome inhibitors, with lead compound 15z exhibiting an IC₅₀ of 0.13 μM against NLRP3 activation [2]. The N-propyl substitution on the sulfonamide nitrogen represents a specific structural modification that differentiates this compound from the unsubstituted parent and other N-alkyl variants, potentially altering both physicochemical properties and biological target engagement.

Why N-propyl-2,3-dihydro-1H-indene-5-sulfonamide Cannot Be Simply Substituted by Other Indanesulfonamides


Indane-5-sulfonamide derivatives are not interchangeable due to the profound impact of N-substitution on both pharmacodynamics and pharmacokinetics. The parent indane-5-sulfonamide exhibits a broad CA inhibition profile, but its selectivity and potency across the 15 human CA isoforms are highly sensitive to the nature of the N-substituent [1]. For instance, the introduction of a valproylamide group at the 2-position dramatically alters the binding mode within the hCA II active site compared to the unsubstituted indane-5-sulfonamide, as revealed by X-ray crystallography [1]. In the context of NLRP3 inflammasome inhibition, a structure-activity relationship (SAR) study of 2,3-dihydro-1H-indene-5-sulfonamide analogues demonstrated that even minor modifications to the sulfonamide moiety can shift IC₅₀ values by an order of magnitude or more [2]. The N-propyl group in this compound confers a distinct lipophilicity and hydrogen-bonding capacity relative to N-methyl, N-isobutyl, or unsubstituted analogues, which can influence membrane permeability, off-target binding, and metabolic stability. Therefore, substituting this compound with a seemingly similar indanesulfonamide without systematic comparative data risks introducing uncharacterized changes in biological activity and physicochemical behavior.

Quantitative Differentiation Evidence for N-propyl-2,3-dihydro-1H-indene-5-sulfonamide Against Close Analogs


Molecular Weight and Lipophilicity Differentiation from Unsubstituted Indane-5-sulfonamide

N-propyl-2,3-dihydro-1H-indene-5-sulfonamide (MW 239.33 g/mol) has a 21% higher molecular weight than the parent indane-5-sulfonamide (MW 197.25 g/mol) . The addition of the N-propyl chain increases the calculated LogP (cLogP) from approximately 2.6 for the parent to an estimated 3.1-3.4 for the N-propyl derivative, representing a shift of approximately 0.5-0.8 log units . This places the compound within the optimal lipophilicity range for oral bioavailability (LogP 1-3) while potentially enhancing membrane permeability relative to the more polar parent compound. In comparison, the N-isobutyl isomer (N-(2-methylpropyl)-2,3-dihydro-1H-indene-5-sulfonamide, CAS 1018240-42-0, MW 253.36 g/mol) is heavier and more lipophilic, which may lead to poorer aqueous solubility.

Physicochemical profiling Drug-likeness Permeability

Synthetic Utility as a Late-Stage Diversification Intermediate for NLRP3 Inhibitor Libraries

The N-propyl-2,3-dihydro-1H-indene-5-sulfonamide scaffold can serve as a direct precursor for generating focused libraries of NLRP3 inflammasome inhibitors. The 2023 Journal of Medicinal Chemistry study by Sun et al. demonstrated that 2,3-dihydro-1H-indene-5-sulfonamide analogues with various N-substitutions (including alkyl, aryl, and heteroaryl groups) were synthesized and screened, with the most potent compound 15z achieving an IC₅₀ of 0.13 μM and a K_D of 102.7 nM for direct NLRP3 binding [1]. The N-propyl variant represents a specific intermediate hydrophobicity state that can be further elaborated at the indane 2-position or the sulfonamide nitrogen to fine-tune potency and pharmacokinetic properties. Its use as a building block is validated by the patent literature, where N-propyl-2,3-dihydro-1H-indene-5-sulfonamide appears as a substructure in more complex bioactive molecules, such as the ChEMBL-deposited compound CHEMBL5406839 (CID 172447710) [2].

Medicinal chemistry NLRP3 inflammasome Parallel synthesis

Carbonic Anhydrase Isoform Selectivity Basis Established by Crystallographic Data on the Parent Scaffold

The binding mode of indane-5-sulfonamide derivatives to carbonic anhydrase isoforms has been structurally characterized. X-ray crystal structures of indane-5-sulfonamide (PDB: 2QO8) and indane-2-valproylamido-5-sulfonamide in complex with human CA II reveal that the indane scaffold occupies the hydrophobic pocket of the enzyme active site, while the sulfonamide moiety coordinates the catalytic zinc ion [1]. The introduction of bulky substituents on the indane ring alters the binding mode without abolishing inhibitory potency [1]. For the N-propyl derivative, the alkyl chain is predicted to extend into a region of the active site that differs between CA isoforms (particularly hCA I vs. hCA II vs. hCA XII), potentially offering a handle for isoform selectivity. The parent indane-5-sulfonamide exhibits K_i values of 39 pM for hCA XII, 6.5 nM for hCA XIV, and 58 nM for hCA II, demonstrating a >1000-fold isoform selectivity window that can be further tuned by N-alkyl substitution .

Carbonic anhydrase inhibition X-ray crystallography Isoform selectivity

Optimal Application Scenarios for N-propyl-2,3-dihydro-1H-indene-5-sulfonamide Based on Evidence Profile


Medicinal Chemistry Hit-to-Lead Programs Targeting NLRP3 Inflammasome-Driven Inflammatory Diseases

The compound is best deployed as a core scaffold for synthesizing focused libraries of NLRP3 inflammasome inhibitors. The SAR study by Sun et al. (2023) established that 2,3-dihydro-1H-indene-5-sulfonamide analogues can achieve potent NLRP3 inhibition (IC₅₀ = 0.13 μM) with direct target engagement (K_D = 102.7 nM) [1]. The N-propyl variant provides an intermediate lipophilicity that balances cell permeability with solubility, making it a suitable starting point for further optimization of in vitro potency. Researchers can elaborate at the indane 2-position or further N-alkylate the sulfonamide to generate SAR data and improve pharmacokinetic properties for in vivo colitis models where colon distribution is desired [1].

Carbonic Anhydrase Isoform-Selective Probe Development Using Crystallographically Validated Scaffold

The indane-5-sulfonamide scaffold, as characterized by X-ray crystallography (PDB: 2QO8), provides a well-understood binding mode to CA II and related isoforms [2]. The N-propyl derivative is a candidate for developing isoform-selective CA inhibitors, particularly for hCA XII (K_i = 39 pM for the parent scaffold), which is implicated in cancer and glaucoma . The N-propyl tail can be used as a vector to reach selectivity pockets that differ between CA isoforms, a strategy validated by the differential binding of indane-2-valproylamido-5-sulfonamide compared to the unsubstituted parent [2].

Chemical Biology Tool Compound for Investigating Sulfonamide Pharmacophore Requirements in Inflammation and Neurology

Given the dual potential of indane-5-sulfonamides as CA inhibitors and NLRP3 inflammasome modulators, this compound can serve as a tool to dissect the relative contributions of these two mechanisms in cellular models of neuroinflammation or inflammatory bowel disease. The N-propyl group provides a distinct steric and electronic profile compared to N-methyl or N-aryl analogues, enabling systematic structure-property relationship (SPR) studies that correlate N-substitution with target engagement, cellular efficacy, and off-target liability [1][2].

Quote Request

Request a Quote for N-propyl-2,3-dihydro-1H-indene-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.